

commercial suppliers of Methyl 2-(Boc-amino)isonicotinate

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Compound of Interest

Compound Name: Methyl 2-(Boc-amino)isonicotinate

Cat. No.: B1422050

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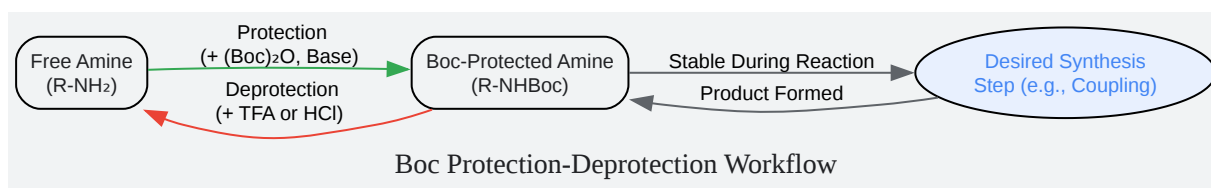
An In-Depth Technical Guide to **Methyl 2-(Boc-amino)isonicotinate** for Researchers and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-(Boc-amino)isonicotinate (CAS No. 639091-75-1) is a synthetically valuable pyridine derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2][3] Its structure incorporates three key functional groups: a pyridine ring, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amine. This strategic arrangement allows for selective, sequential modification at different points of the molecule, making it an indispensable tool for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.[4][5] The pyridine nucleus is a common motif in many biologically active compounds, and this reagent provides a reliable entry point for its incorporation.[4]

Molecular Structure and Properties:

- IUPAC Name: methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[2]
- Molecular Formula: $C_{12}H_{16}N_2O_4$ [1][2]
- Molecular Weight: 252.27 g/mol [1][2]
- Appearance: Typically a white to pale-yellow solid[3]



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Caption: General workflow for Boc protection and deprotection in synthesis.

Commercial Suppliers of Methyl 2-(Boc-amino)isonicotinate

Sourcing high-quality starting materials is critical for the success and reproducibility of research. **Methyl 2-(Boc-amino)isonicotinate** is available from a variety of chemical suppliers, ranging from large global distributors to specialized niche manufacturers. When selecting a supplier, researchers should consider purity, availability, cost, and the quality of accompanying technical documentation (e.g., Certificate of Analysis).

Below is a comparative summary of several commercial suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the vendor.

Supplier	Product Number (Example)	Purity (Typical)	Available Quantities	Notes
Tokyo Chemical Industry (TCI)	M2172 (precursor)	>98.0% (GC)	1g, 5g	TCI is a well-regarded supplier of research chemicals. The direct Boc-protected compound may require custom synthesis or checking their full catalog.
Sigma-Aldrich (Merck)	Varies	≥98%	Gram to Kilogram	A major global supplier with extensive quality control. Search by CAS number 639091-75-1 for current availability.
BLD Pharm	BD140026	98%	1g, 5g, 25g	Offers a range of building blocks for pharmaceutical research. [6]
BioOrganics	BO-34660	>98%	Inquiry required	Specializes in organic intermediates for drug discovery. [7]

Sunway Pharm Ltd	CB26602	Not specified	Inquiry required	A supplier of organic building blocks and pharmaceutical intermediates. [8]
Rlavia	RLA07641	Up to 99%	Inquiry required	Notes ample stock and offers fast delivery for CAS 639091-75-1. [3]

Quality Control and Analytical Characterization

Verifying the identity and purity of the starting material is a non-negotiable step in any synthetic workflow. For **Methyl 2-(Boc-amino)isonicotinate**, the primary analytical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

- ¹H NMR Spectroscopy: This is the most powerful tool for confirming the structure. The spectrum should show characteristic peaks corresponding to the protons on the pyridine ring, the methyl ester, and the nine equivalent protons of the Boc group's tert-butyl moiety.
 - Expected Chemical Shifts (DMSO-d₆, 400 MHz):
 - ~10.14 ppm (s, 1H): NH proton of the Boc-carbamate.
 - ~8.43 ppm (d, 1H): Pyridine ring proton.
 - ~8.33 ppm (s, 1H): Pyridine ring proton.
 - ~7.45 ppm (dd, 1H): Pyridine ring proton.
 - ~3.89 ppm (s, 3H): Methyl ester protons (-OCH₃).
 - ~1.48 ppm (s, 9H): tert-butyl protons (-C(CH₃)₃). [1]*
- * LC-MS: This technique confirms the molecular weight and assesses purity. A pure sample should show a single major

peak in the chromatogram with a corresponding mass peak for $[M+H]^+$ (protonated molecule) at approximately 253.1 m/z.

Experimental Protocols & Applications

Methyl 2-(Boc-amino)isonicotinate is primarily used as a precursor for more complex molecules. The Boc-protected amine allows for reactions at other sites, such as hydrolysis of the ester or cross-coupling reactions on the pyridine ring. Subsequently, the amine can be deprotected to participate in amide bond formations or other nucleophilic additions.

Protocol 1: Synthesis of Methyl 2-(Boc-amino)isonicotinate

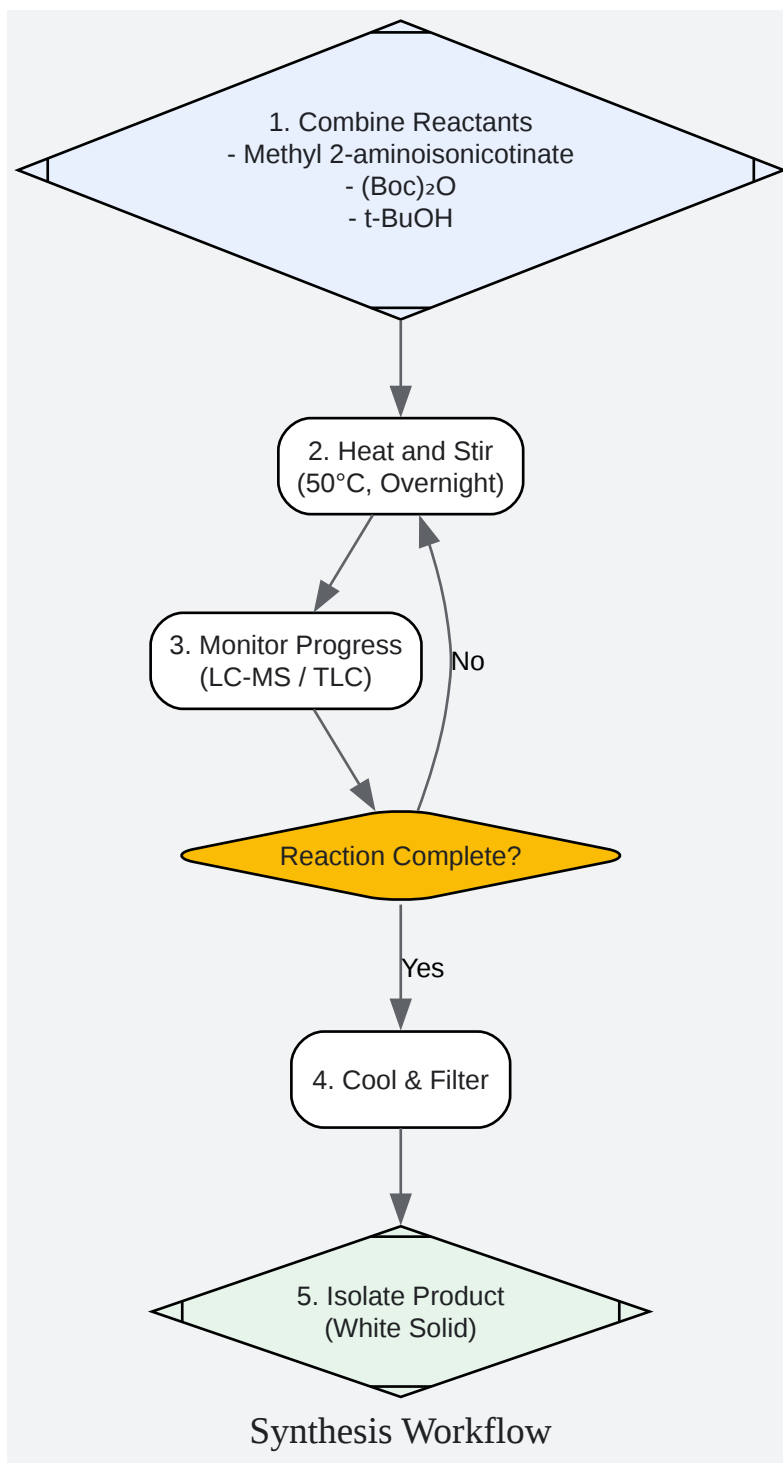
This protocol is adapted from established literature procedures and outlines the Boc protection of the parent amine. [\[1\]](#) Materials:

- Methyl 2-aminoisonicotinate (1.0 equiv)
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv)
- tert-Butanol (t-BuOH) as solvent
- Round bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

- Charge a round bottom flask with methyl 2-aminoisonicotinate (e.g., 5.0 g, 32.9 mmol).
- Suspend the starting material in t-BuOH (approx. 200 mL).
- While stirring, add di-tert-butyl dicarbonate (e.g., 7.53 g, 34.5 mmol) to the suspension.
- Vent the flask (e.g., with a needle) and place it in a preheated oil bath at 50°C.
- Allow the reaction to stir overnight (18-24 hours).
- Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting material.

- Once the reaction is complete, cool the mixture to room temperature.
- The product often precipitates as a white solid and can be collected by filtration.
- The filtered solid can be washed with a cold non-polar solvent (e.g., hexanes) and dried under vacuum. Further purification is typically not required. [1]



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Caption: Workflow for the synthesis of **Methyl 2-(Boc-amino)isonicotinate**.

Protocol 2: Acid-Catalyzed Boc-Deprotection

This is a general procedure for removing the Boc group to reveal the free amine, which can then be used in subsequent reactions.

Materials:

- **Methyl 2-(Boc-amino)isonicotinate** (1.0 equiv)
- Dichloromethane (DCM) or 1,4-Dioxane as solvent
- Trifluoroacetic acid (TFA) (5-10 equiv) or 4M HCl in Dioxane
- Round bottom flask, magnetic stirrer

Procedure:

- Dissolve **Methyl 2-(Boc-amino)isonicotinate** in DCM (or an appropriate solvent).
- Cool the solution in an ice bath (0°C).
- Slowly add trifluoroacetic acid to the stirring solution. Gas evolution (CO₂) should be observed.
- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the deprotection by LC-MS to confirm the disappearance of the starting material and the appearance of the deprotected product (Methyl 2-aminoisonicotinate).
- Once complete, carefully remove the solvent and excess TFA under reduced pressure (in a well-ventilated fume hood).
- The resulting amine salt can be used directly in the next step or neutralized by adding a base (e.g., saturated sodium bicarbonate solution) and extracting the free amine into an organic solvent.

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Operations should be conducted in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) from the specific supplier for detailed hazard information, handling, and storage instructions. Methyl isonicotinate, a related compound, is noted to be an irritant to the eyes, skin, and respiratory tract. [9]

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